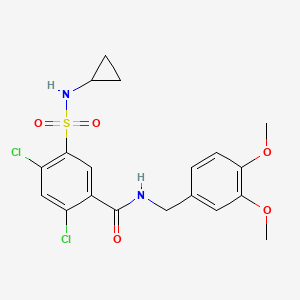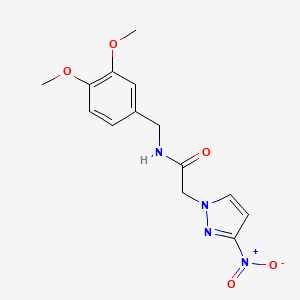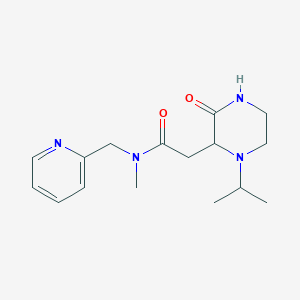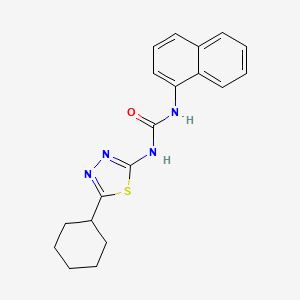
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(3,4-dimethoxybenzyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5-(cyclopropylsulfamoyl)-N-(3,4-dimethoxybenzyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes dichlorobenzene, cyclopropylsulfamoyl, and dimethoxybenzyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(3,4-dimethoxybenzyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2,4-dichlorobenzoic acid with an amine derivative.
Introduction of the Cyclopropylsulfamoyl Group: This step involves the sulfonation of the benzamide core using cyclopropylsulfonyl chloride under basic conditions.
Attachment of the Dimethoxybenzyl Group: The final step includes the alkylation of the intermediate product with 3,4-dimethoxybenzyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the nitro groups, converting them into amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
科学研究应用
2,4-Dichloro-5-(cyclopropylsulfamoyl)-N-(3,4-dimethoxybenzyl)benzamide has several research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(3,4-dimethoxybenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
相似化合物的比较
- 2,4-Dichloro-5-(methylsulfamoyl)-N-(3,4-dimethoxybenzyl)benzamide
- 2,4-Dichloro-5-(ethylsulfamoyl)-N-(3,4-dimethoxybenzyl)benzamide
- 2,4-Dichloro-5-(propylsulfamoyl)-N-(3,4-dimethoxybenzyl)benzamide
Comparison:
- Structural Differences: The primary difference lies in the alkyl group attached to the sulfamoyl moiety (cyclopropyl vs. methyl, ethyl, or propyl).
- Chemical Properties: These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets.
- Biological Activity: Variations in the alkyl group can lead to differences in biological activity, including potency and selectivity towards specific targets.
This detailed article provides a comprehensive overview of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(3,4-dimethoxybenzyl)benzamide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-[(3,4-dimethoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O5S/c1-27-16-6-3-11(7-17(16)28-2)10-22-19(24)13-8-18(15(21)9-14(13)20)29(25,26)23-12-4-5-12/h3,6-9,12,23H,4-5,10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOITVZQAGJCMRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)NC3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(cyclohexylmethyl)-3-hydroxy-3-{[4-(methoxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B6117450.png)
![2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B6117463.png)

![2-[(E)-[(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]-5-ethoxyphenol](/img/structure/B6117478.png)
![N-(2-hydroxycyclohexyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B6117487.png)
![3-(3-chlorophenyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6117491.png)
![2-[(2-methyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6117492.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6117509.png)
![2-(cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B6117517.png)
![4-[(4-IODOANILINO)CARBONYL]PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B6117524.png)
![7-(difluoromethyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6117534.png)

![2-[4-(5-chloro-2,3-dimethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6117541.png)
